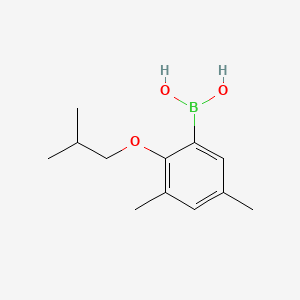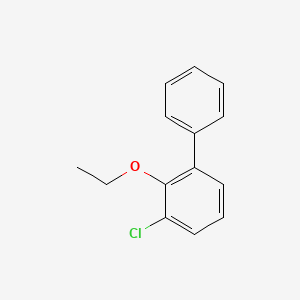![molecular formula C21H21BrO3 B14760458 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester CAS No. 951671-48-0](/img/structure/B14760458.png)
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester is a complex organic compound with the molecular formula C21H21BrO3 and a molecular weight of 401.29 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is fused to a benzoic acid methyl ester moiety. The presence of a bromine atom and a hydroxyl group on the phenyl ring further adds to its chemical complexity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromine and hydroxyl groups: This step involves selective bromination and hydroxylation of the phenyl ring.
Esterification: The final step involves the esterification of the benzoic acid moiety with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance the compound’s stability and specificity .
類似化合物との比較
Similar Compounds
4-[3-(3-Chloro-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.
4-[3-(3-Fluoro-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The combination of the bicyclo[2.2.1]heptane core with the benzoic acid methyl ester moiety further enhances its versatility in various applications .
特性
CAS番号 |
951671-48-0 |
|---|---|
分子式 |
C21H21BrO3 |
分子量 |
401.3 g/mol |
IUPAC名 |
methyl 4-[2-(3-bromo-4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate |
InChI |
InChI=1S/C21H21BrO3/c1-25-20(24)14-3-6-15(7-4-14)21(12-13-2-5-16(21)10-13)17-8-9-19(23)18(22)11-17/h3-4,6-9,11,13,16,23H,2,5,10,12H2,1H3 |
InChIキー |
ZYQNYHQOJOCVGN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC(=C(C=C4)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)






![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
